N-(1-pyridin-4-ylethyl)formamide

Overview

Description

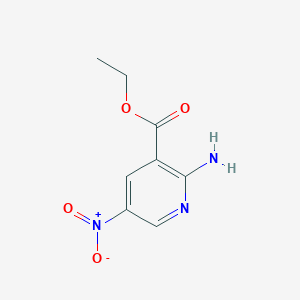

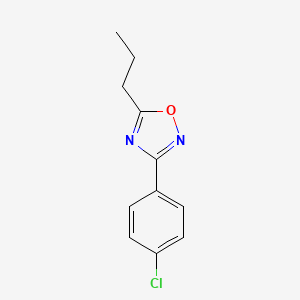

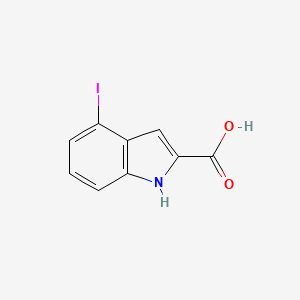

“N-(1-pyridin-4-ylethyl)formamide” is a chemical compound with the molecular formula C8H10N2O and a molecular weight of 150.17800 . It is also known by several synonyms such as 1-Formylamino-1-(4-pyridyl)-ethan, N-Formyl-1-(4-pyridyl)-ethylamin, and GL-0143 .

Molecular Structure Analysis

The molecular structure of “N-(1-pyridin-4-ylethyl)formamide” consists of 8 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The Polar Surface Area (PSA) is 41.99000 and the LogP value is 1.91540 .Physical And Chemical Properties Analysis

Formamides, including “N-(1-pyridin-4-ylethyl)formamide”, are known to have high boiling points and melting points due to the polar nature of the amide group and hydrogen bonding . They also exhibit solubility in water .Scientific Research Applications

-

Scientific Field: Pharmacology

- Application : Formamide is used in the synthesis of pyrimidines, which have a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

- Methods : Numerous methods for the synthesis of pyrimidines are described. Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

-

Scientific Field: Microbial Diagnostics

- Application : Formamide is used in the denaturation of probe-target hybrids for improved microarray probe design in microbial diagnostics .

- Methods : The study investigated the adjustment of hybridization stringency using formamide with the idea that sensitivity and specificity can be optimized during probe design .

- Results : The model simulated formamide melting with a denaturant m-value that increased hybridization free energy (ΔG°) by 0.173 kcal/mol per percent of formamide added (v/v) .

-

Scientific Field: Polymer Chemistry

- Application : Formamide is used as a precursor for in situ generation of isocyanide for the one-pot IMCR .

- Methods : The in situ generated isocyanide is bound to the non-volatile polymer backbone, making this chemistry practical .

- Results : This method allows for the synthesis of highly functionalized polymers .

Safety And Hazards

Future Directions

While the specific future directions for “N-(1-pyridin-4-ylethyl)formamide” are not detailed in the search results, research into similar compounds suggests potential applications in the field of non-linear optics . Additionally, the study of formamides and related compounds continues to be of interest in the field of medicinal chemistry .

properties

IUPAC Name |

N-(1-pyridin-4-ylethyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-7(10-6-11)8-2-4-9-5-3-8/h2-7H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEJSQNUOOVMQGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NC=C1)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378035 | |

| Record name | N-(1-pyridin-4-ylethyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-pyridin-4-ylethyl)formamide | |

CAS RN |

20877-38-7 | |

| Record name | N-(1-pyridin-4-ylethyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetic acid](/img/structure/B1607958.png)

![4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B1607962.png)

![6-[2-(Pyridin-2-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1607964.png)

![Methyl 5-chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylate](/img/structure/B1607966.png)